molecular formula C11H15F2NO B13195598 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene

1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene

Katalognummer: B13195598
Molekulargewicht: 215.24 g/mol
InChI-Schlüssel: DHQNANDPTCPMKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a benzene ring substituted with two fluorine atoms and an aminopentyl group linked via an ether bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 5-aminopentanol in the presence of a suitable base to form the ether linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro or imine derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aminopentyl group may facilitate binding to biological macromolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluorine atoms and an aminopentyl group allows for versatile reactivity and potential interactions with various targets.

Eigenschaften

Molekularformel

C11H15F2NO

Molekulargewicht

215.24 g/mol

IUPAC-Name

5-(2,4-difluorophenoxy)pentan-1-amine

InChI

InChI=1S/C11H15F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2

InChI-Schlüssel

DHQNANDPTCPMKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)OCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.